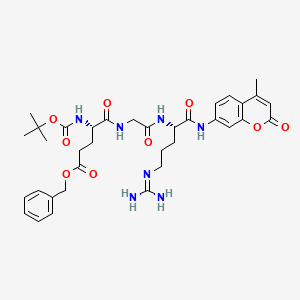

Boc-Glu(OBzl)-Gly-Arg-AMC

Description

Overview of Fluorogenic Peptide Substrates as Research Tools

Fluorogenic peptide substrates are indispensable tools in biochemistry and molecular biology, designed to detect and quantify the activity of proteases. medchemexpress.com These specialized molecules consist of a peptide sequence that is specifically recognized by a target protease, linked to a fluorophore. medchemexpress.com In their uncleaved state, the fluorescence of the fluorophore is typically quenched. Proteolytic cleavage of a specific peptide bond separates the fluorophore from a quenching group, leading to a measurable increase in fluorescence. bachem.com This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity, making these substrates highly valuable for a variety of research applications. bachem.com

These substrates are extensively used in high-throughput screening assays to identify potential inhibitors or activators of specific proteases, a critical step in drug discovery. medchemexpress.com They also enable detailed kinetic studies of enzyme mechanisms and substrate specificity. medchemexpress.com The ability to monitor reactions in real-time within cells and tissues has revolutionized the study of cellular processes, offering a dynamic view of enzyme activation and regulation. medchemexpress.com

Significance in Enzymology and Protease Biochemistry

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous biological processes. Proteases are involved in everything from digestion and blood coagulation to cell signaling and apoptosis. Dysregulation of protease activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Fluorogenic substrates like Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride are of paramount significance in enzymology and protease biochemistry because they provide a sensitive and specific means to assay protease activity. chemimpex.com This particular substrate is recognized and cleaved by specific proteases, such as coagulation factor IXa and factor XIIa. medchemexpress.com The cleavage of the amide bond between the arginine and the Mca group releases the fluorescent 7-Amino-4-methylcoumarin (B1665955), allowing for precise measurement of the activity of these enzymes. medchemexpress.com This enables researchers to investigate the kinetics of these enzymes, screen for inhibitors, and study their roles in the coagulation cascade.

Historical Context of Fluorescent Probe Development for Proteases

The development of fluorescent probes for proteases has evolved significantly over the decades, driven by the need for more sensitive and specific detection methods. Early methods for assaying protease activity often relied on less sensitive colorimetric substrates. A notable milestone was the introduction of p-nitroanilide-based substrates in 1962. nih.gov These substrates, upon cleavage, release p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically.

The 1970s saw the advent of fluorogenic substrates, which offered a significant increase in sensitivity. The development of substrates based on Fluorescence Resonance Energy Transfer (FRET) in 1973 was a major breakthrough. nih.govnih.gov FRET substrates typically incorporate a pair of fluorescent molecules, a donor and an acceptor, on the same peptide. bachem.com When the peptide is intact, the donor's energy is transferred to the acceptor, quenching the donor's fluorescence. bachem.com Cleavage of the peptide separates the donor and acceptor, resulting in an increase in the donor's fluorescence. bachem.com

Another key development was the introduction of coumarin-based fluorophores, such as 7-amino-4-methylcoumarin (AMC), which was first used in protease substrates in 1976. nih.govnih.gov The small size and favorable photophysical properties of coumarins make them excellent fluorescent reporters. nih.gov The synthesis of peptide-AMC conjugates, where the AMC is linked to the C-terminus of a peptide, created a new class of highly sensitive fluorogenic substrates. Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride is a prime example of this class of probes, which continues to be widely used in protease research.

Structure

2D Structure

Properties

Molecular Formula |

C35H45N7O9 |

|---|---|

Molecular Weight |

707.8 g/mol |

IUPAC Name |

benzyl (4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

InChI |

InChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1 |

InChI Key |

SHUBDYUHYODGSC-UIOOFZCWSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Theoretical Frameworks of Fluorogenic Enzyme Assays

Principles of Fluorescence-Based Protease Detection

Fluorescence-based assays for protease detection operate on the principle of measuring a change in fluorescence that is directly proportional to enzyme activity. colostate.edu These assays typically employ a synthetic peptide substrate that has been chemically modified to include a fluorophore, a molecule that can emit light after absorbing light at a specific wavelength. creative-enzymes.comnih.gov In its intact state, the substrate is either non-fluorescent or exhibits low fluorescence. When a protease recognizes and cleaves the specific peptide sequence, the fluorophore is released or its environment is altered, resulting in a detectable increase in fluorescence. colostate.edu

This method is significantly more sensitive than many spectrophotometric assays and allows for continuous monitoring of enzyme kinetics. creative-enzymes.comnih.gov A common technique used in these assays is Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from an excited molecular fluorophore (the donor) to another molecule (the acceptor or quencher). nih.govrsc.org The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. nih.gov Proteolytic cleavage of the substrate separates the donor and quencher, disrupting FRET and leading to an increase in the donor's fluorescence emission. rsc.orgnih.gov

Mechanism of Fluorophore Release and Signal Generation

The core of the signal generation mechanism lies in the enzymatic cleavage of a specific amide bond within the fluorogenic substrate. nih.gov In the case of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride, the substrate is composed of a peptide sequence (Glu-Gly-Arg) linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC), which is also referred to as Mca. medchemexpress.comvulcanchem.com

In the intact molecule, the fluorescence of the Mca group is quenched. This quenching occurs because the Mca molecule is chemically linked to the peptide. nih.gov When a specific protease cleaves the amide bond between the C-terminal arginine (Arg) residue and the Mca group, the fluorescent Mca is released. medchemexpress.com Freed from the quenching effect of the peptide, the Mca molecule can now fluoresce intensely upon excitation with an appropriate wavelength of light. The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage by the enzyme, thus providing a quantitative measure of the enzyme's activity.

Rational Design Principles for Fluorogenic Peptide Substrates

The design of a successful fluorogenic substrate is a rational process that requires a deep understanding of the target enzyme's biochemistry. nih.govfu-berlin.de The goal is to create a molecule that is highly specific and efficiently processed by the enzyme of interest, leading to a strong and reliable signal. nih.gov This involves careful selection of the peptide sequence, the fluorophore, and the protecting groups.

Proteases exhibit a high degree of specificity, typically recognizing and cleaving proteins at particular amino acid sequences known as recognition motifs. openbiochemistryjournal.comescholarship.org Therefore, a critical aspect of designing a substrate like Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is incorporating a peptide sequence that is preferentially cleaved by the target enzyme. pnas.orgpnas.org

The sequence Glutamic acid-Glycine-Arginine (Glu-Gly-Arg) is designed to be recognized by specific proteases. Many serine proteases, for example, show a preference for cleaving after basic amino acid residues like arginine. pnas.org Research has shown that Boc-Glu(obzl)-Gly-Arg-Mca is a substrate for enzymes such as blood coagulation factor IXa and factor XIIa. medchemexpress.compeptanova.de The specificity of the interaction between the enzyme's active site and the peptide sequence ensures that the signal generated is primarily due to the activity of the target protease. escholarship.org

Protecting groups are essential components in peptide synthesis and in the final substrate molecule. biosynth.com The N-terminus of the peptide in this compound is protected by a tert-butyloxycarbonyl (Boc) group. vulcanchem.comchemimpex.com The primary role of the Boc group is to prevent unwanted side reactions at the N-terminal amine during the chemical synthesis of the peptide. ku.dknih.gov

Similar to the N-terminal protection, reactive side chains of amino acids must also be protected during peptide synthesis. biosynth.compeptide.com In Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride, the side chain of the glutamic acid residue contains a carboxylic acid group, which is protected by a benzyl (B1604629) ester (OBzl). chemimpex.comsigmaaldrich.com

This protection is vital to prevent the glutamic acid side chain from interfering with the formation of the peptide bonds during synthesis. peptide.com The presence of the bulky, uncharged benzyl group also modifies the substrate's physicochemical properties. It neutralizes the negative charge of the glutamic acid side chain, which could otherwise lead to non-specific interactions or repulsion from a negatively charged enzyme active site. This ensures that the binding of the substrate is primarily dictated by the intended recognition sequence. The benzyl group is generally stable but can be removed by methods such as catalytic hydrogenation, which are not typically encountered in a standard enzyme assay. google.com

Interactive Data Tables

Table 1: Chemical Properties of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride

| Property | Value | Source(s) |

| CAS Number | 133448-22-3 | chemimpex.comnih.govavantorsciences.com |

| Molecular Formula | C₃₅H₄₆ClN₇O₉ | nih.govavantorsciences.com |

| Molecular Weight | 744.24 g/mol | chemimpex.comnih.govavantorsciences.com |

| Appearance | Yellowish powder | chemimpex.com |

| Solubility | Soluble in DMSO | vulcanchem.compeptide.co.jp |

| Storage Conditions | -20°C | chemimpex.comavantorsciences.compeptide.co.jp |

Table 2: Documented Enzyme Substrate Applications

| Enzyme | Enzyme Class | Source(s) |

| Factor IXa | Serine Protease | medchemexpress.compeptanova.de |

| Factor XIIa | Serine Protease | medchemexpress.compeptanova.de |

| Trypsin-like enzymes | Serine Protease | peptanova.de |

Methodological Applications in Biochemical and Molecular Research

Quantitative Enzymatic Activity Assays

Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is instrumental in the precise quantification of protease activity. The fundamental principle of its application lies in the enzymatic cleavage of the amide bond between the C-terminal arginine residue and the MCA group. This cleavage liberates the highly fluorescent MCA, and the corresponding increase in fluorescence intensity, directly proportional to the rate of substrate hydrolysis, can be accurately monitored. This substrate is particularly effective for assaying serine proteases such as trypsin, coagulation factor IXa, and coagulation factor XIIa. rsc.orgnih.govnih.gov

Standardized Protocols for In Vitro Protease Activity Measurement

Standardized protocols for utilizing Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride are crucial for obtaining reproducible and comparable results. A general assay involves the preparation of a reaction mixture containing the purified enzyme in a suitable buffer, followed by the addition of the substrate to initiate the reaction.

A typical in vitro assay protocol would include the following steps:

Preparation of Reagents :

Assay Buffer : A buffer system that maintains the optimal pH for the specific protease being studied is essential. For many serine proteases, a Tris-HCl buffer at a pH of 8.0 is commonly used, often supplemented with salts like NaCl and CaCl2 to ensure enzymatic stability and activity. nih.gov

Enzyme Solution : A stock solution of the purified protease is prepared and diluted to the desired final concentration in the assay buffer. Enzymes should generally be handled on ice to maintain their stability.

Substrate Solution : Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the final working concentration in the assay buffer. It is important to note that this substrate is light-sensitive and should be stored in the dark at -20°C or lower.

Assay Procedure :

The assay is typically performed in a 96-well black microtiter plate to minimize background fluorescence.

The reaction is initiated by adding a small volume of the substrate solution to the wells containing the pre-incubated enzyme solution.

The increase in fluorescence is monitored over time using a fluorescence plate reader or a spectrofluorometer. The excitation wavelength is typically around 380 nm, and the emission wavelength is monitored at approximately 460 nm. nih.gov

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, kcat)

A key application of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is the determination of fundamental enzyme kinetic parameters, including the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

To determine these parameters, the initial reaction velocities are measured at varying substrate concentrations while keeping the enzyme concentration constant. The resulting data are then plotted on a Michaelis-Menten graph (initial velocity vs. substrate concentration) or a Lineweaver-Burk plot (the reciprocal of the initial velocity vs. the reciprocal of the substrate concentration). From these plots, Km and Vmax can be calculated. The kcat value, which represents the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit of time), is then calculated from Vmax and the total enzyme concentration. gatech.edu

Table 1: Representative Enzyme Kinetic Parameters for Similar Fluorogenic Substrates

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Bovine Factor XIIa | Boc-Gln-Gly-Arg-NH-Mec | 140 | 5.8 | 42,000 |

| Human Factor XIa | Boc-Glu(OBzl)-Ala-Arg-NH-Mec | 370 | 46 | 120,000 |

| Bovine Trypsin | Boc-Gln-Ala-Arg-NH-Mec | 6.0 | 120 | 20,000,000 |

Data adapted from Kawabata S, et al., 1988. elsevierpure.com

Continuous Monitoring Techniques for Real-time Proteolytic Processes

The fluorogenic nature of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride makes it ideally suited for continuous monitoring of proteolytic activity in real-time. This capability is invaluable for studying the dynamics of enzymatic reactions, including the effects of inhibitors or activators. The immediate and proportional fluorescence response upon substrate cleavage allows for the generation of detailed time-course data. rsc.orgnih.gov

These real-time assays can be performed in various formats, from single-cuvette spectrofluorometers to high-throughput multi-well plate readers. nih.gov The ability to monitor reactions continuously provides a more comprehensive understanding of the proteolytic process compared to endpoint assays.

Substrate Specificity Profiling and Characterization

Understanding the substrate specificity of a protease is crucial for elucidating its biological function and for the development of specific inhibitors. Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can be used in studies aimed at profiling the cleavage site preferences of proteases.

Methodologies for Assessing Cleavage Site Preferences

While Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride has a defined sequence, its utility in assessing cleavage site preferences often lies in its use as a reference or control substrate. Methodologies for determining the broader cleavage site motifs of a protease include the use of peptide libraries. In such approaches, a library of peptides with randomized amino acid sequences is exposed to the protease. The cleaved fragments are then identified, often using mass spectrometry, to determine the preferred amino acid residues at various positions relative to the cleavage site. nih.govnih.gov

In this context, the cleavage rate of a specific, well-defined substrate like Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can serve as a benchmark against which the cleavage of other, more complex or varied substrates is compared.

Comparative Substrate Hydrolysis Studies

Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is an excellent tool for comparative studies of substrate hydrolysis. These studies can be designed to either compare the activity of different proteases on this single substrate or to compare the hydrolysis of a panel of different substrates by a single protease.

By incubating different proteases with Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride under identical conditions, researchers can directly compare the catalytic efficiencies of these enzymes. Conversely, by using a single protease and a variety of fluorogenic substrates with different amino acid sequences, it is possible to map the substrate specificity of that enzyme.

The work by Kawabata and colleagues in 1988 provides a prime example of such a comparative study, where they synthesized and tested 74 different peptide-MCA substrates to determine the specificity of various blood-clotting proteases and trypsin. elsevierpure.com This type of analysis is fundamental to understanding the subtle differences in the active sites of related enzymes.

Table 2: Comparative Hydrolysis of Different Fluorogenic Substrates by Various Proteases

| Protease | Substrate | Relative Activity (%) |

|---|---|---|

| Human α-Thrombin | Boc-Asp(OBzl)-Pro-Arg-NH-Mec | 100 |

High-Throughput Screening (HTS) Applications

The unique properties of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride make it highly suitable for high-throughput screening (HTS) assays, which are essential for the discovery of new drugs and the characterization of enzyme function on a large scale.

Screening for Protease Inhibitors

Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is employed as a substrate in HTS campaigns to identify and characterize inhibitors of specific proteases, particularly serine proteases such as trypsin and blood coagulation factors IXa and XIIa. peptanova.dechemimpex.commedchemexpress.combachem.com The assay principle is based on the enzymatic cleavage of the bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by a target protease, the liberated AMC fluoresces intensely, providing a measurable signal that is directly proportional to enzyme activity.

In a typical HTS setup for inhibitor screening, the target protease and the fluorogenic substrate are combined in the wells of a microtiter plate. In the absence of an inhibitor, the enzyme cleaves the substrate, resulting in a strong fluorescent signal. When a potential inhibitor is present, it binds to the protease, preventing or reducing the cleavage of the substrate and thus diminishing the fluorescent signal. This reduction in fluorescence is used to identify and quantify the inhibitory activity of test compounds. nih.gov The high sensitivity of this fluorogenic assay allows for miniaturization into 384-well or even higher-density formats, enabling the rapid screening of large compound libraries. nih.gov

The data generated from such screens can be used to determine the potency of inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example Data from a Protease Inhibitor Screening Assay

| Compound | Concentration (µM) | Protease Activity (% of Control) | Inhibition (%) |

| Control (No Inhibitor) | 0 | 100 | 0 |

| Inhibitor A | 1 | 50 | 50 |

| Inhibitor A | 10 | 10 | 90 |

| Inhibitor B | 1 | 85 | 15 |

| Inhibitor B | 10 | 40 | 60 |

This table is illustrative and shows the type of data that can be generated in an HTS inhibitor screening experiment using a fluorogenic substrate like Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride.

Identification of Enzyme Modulators and Activators

Beyond inhibitors, HTS assays utilizing Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can also be adapted to screen for enzyme modulators and activators. In this context, the assay is configured to identify compounds that enhance the protease's catalytic activity.

For screening activators, the assay is typically run under suboptimal conditions (e.g., low substrate or enzyme concentration) where the baseline fluorescent signal is low. A compound that increases the rate of substrate cleavage, and therefore the fluorescent signal, is identified as a potential activator. This approach is valuable for studying allosteric regulation of proteases and for identifying compounds that could potentially enhance beneficial enzymatic activities in a therapeutic context. For example, the direct catalytic activation of factor XII by certain molecules has been probed using this substrate. medchemexpress.com

Integration in Enzyme Characterization and Purification Methodologies

Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is not only a tool for screening but also plays a significant role in the detailed characterization and purification of enzymes.

Use in Zymography for Amidolytic Activity Visualization

Zymography is a powerful technique used to detect and characterize proteases in complex biological samples. While traditional zymography relies on the degradation of a protein substrate (like gelatin or casein) copolymerized in a polyacrylamide gel, a modified technique known as fluorescent peptide zymography can utilize fluorogenic substrates like Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride. elsevierpure.comnih.govntu.edu.sg

In this method, the fluorogenic peptide substrate is incorporated into the polyacrylamide gel. elsevierpure.com Protein samples are separated by electrophoresis under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer to allow the proteases to refold and regain their activity. The proteases then cleave the embedded fluorogenic substrate, leading to the release of AMC and the appearance of fluorescent bands at the positions corresponding to the molecular weights of the active proteases. ntu.edu.sgmit.edu This technique offers the advantage of direct detection without the need for staining and destaining steps and can be more sensitive than traditional zymography. elsevierpure.comnih.gov

Reverse zymography can also be performed to detect protease inhibitors. In this variation, the gel containing the fluorogenic substrate is incubated with a solution of the target protease. The entire gel becomes fluorescent, except for the areas where inhibitors, separated by electrophoresis, are present and prevent substrate cleavage. These areas appear as dark bands against a fluorescent background.

Applications in Monitoring Enzyme Purity and Activity during Purification

The purification of active enzymes from crude extracts or recombinant expression systems is a multi-step process that requires careful monitoring of enzyme activity and purity at each stage. The fluorogenic assay using Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride provides a rapid, sensitive, and quantitative method to track the target protease throughout the purification procedure.

At each step of purification (e.g., cell lysis, ammonium (B1175870) sulfate (B86663) precipitation, and various chromatography steps), fractions are collected and assayed for their ability to cleave the substrate. The specific activity (enzyme activity per unit of total protein) is calculated for each fraction. An increase in specific activity indicates successful purification, as non-protease proteins are removed.

Table 2: Illustrative Monitoring of a Protease Purification Protocol

| Purification Step | Total Protein (mg) | Total Activity (RFU/min) | Specific Activity (RFU/min/mg) | Fold Purification | Yield (%) |

| Crude Lysate | 1000 | 10,000 | 10 | 1 | 100 |

| Ammonium Sulfate Cut | 200 | 8,000 | 40 | 4 | 80 |

| Ion Exchange Chromatography | 20 | 6,000 | 300 | 30 | 60 |

| Affinity Chromatography | 2 | 5,000 | 2,500 | 250 | 50 |

This table provides a hypothetical example of how data from assays using a fluorogenic substrate can be used to monitor the progress of an enzyme purification. RFU = Relative Fluorescence Units.

The ease and speed of this assay allow for the efficient analysis of a large number of fractions, facilitating the identification of the most enriched and active fractions for further steps. This ensures that the final purified enzyme preparation is of high quality and suitable for subsequent detailed biochemical and structural studies.

Specific Protease Targets and Research Domains

Coagulation Cascade Proteases

The blood coagulation cascade is a complex series of proteolytic events that culminates in the formation of a fibrin (B1330869) clot. Serine proteases are central to this process, and Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride has proven to be a valuable substrate for investigating the activity of several of these key enzymes. vulcanchem.combachem.com

Factor IXa (FIXa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Accurate measurement of its activity is essential for understanding its function and for the development of anticoagulant therapies. Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is utilized as a fluorogenic substrate in assays to determine FIXa activity. peptanova.demedchemexpress.com Studies have employed this substrate to determine the kinetic parameters of FIXa, with a reported Michaelis-Menten constant (Km) of 12 µM. vulcanchem.com This information is vital for screening potential inhibitors and characterizing the enzyme's catalytic efficiency. Pharmaceutical companies utilize this substrate in high-throughput screening (HTS) campaigns to identify novel FIXa inhibitors for preclinical trials. vulcanchem.com

Factor IXa Kinetic Data

| Parameter | Value |

|---|

Factor XIa (FXIa) is another key serine protease in the intrinsic pathway of coagulation, acting upstream of Factor IX. While Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is a substrate for various trypsin-like proteases, for detailed investigations into Factor XIa activity and the screening of specific inhibitors, a closely related but distinct fluorogenic substrate, Boc-Glu(OBzl)-Ala-Arg-AMC, is often preferred. medchemexpress.compeptanova.de This highlights the importance of substrate specificity in designing targeted enzyme assays.

Factor XIIa (FXIIa) is the initiating protease of the intrinsic pathway of coagulation and the kallikrein-kinin system. Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is a recognized fluorogenic substrate for FXIIa, enabling research into its enzymatic activity and its role in thrombosis. bachem.commedchemexpress.com In a 2024 study, this substrate was instrumental in identifying Factor XIIa as a potential therapeutic target for preventing thrombosis. The research demonstrated that a reduction in Factor XIIa levels led to a significant decrease in fibrin formation in murine models. vulcanchem.com

Thrombin is the final serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin. While Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can be cleaved by thrombin due to the presence of the arginine residue, more specific substrates are typically employed for detailed kinetic analysis of thrombin activity. However, its utility in broader screening assays for coagulation inhibitors that may target multiple proteases in the cascade remains a relevant application.

Trypsin and Trypsin-like Serine Proteases

Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is widely used to characterize the activity of trypsin and other serine proteases that exhibit trypsin-like specificity, which is the preferential cleavage of peptide bonds C-terminal to arginine or lysine (B10760008) residues. bachem.com

The versatility of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is demonstrated by its application in studying trypsin and trypsin-like enzymes from a wide range of biological sources. This includes the investigation of digestive enzyme kinetics and the characterization of proteases from plants, such as the soybean trypsin-like enzyme. vulcanchem.com

Furthermore, this substrate has been employed in parasitology to characterize proteases from organisms like the nematode Anisakis simplex. In such studies, the substrate helps to elucidate the enzymatic properties of proteases that may be involved in tissue penetration and other pathogenic processes. nih.gov Research on the Asian corn borer, Ostrinia furnacalis, has also utilized knowledge of serine protease specificity, where a majority of the identified serine proteases possess trypsin-like substrate specificity, to understand their physiological roles in digestion and immunity. nih.gov The ability to use a single, reliable substrate across different species facilitates comparative biochemical studies.

Enzyme Targets and Research Applications

| Enzyme | Research Application |

|---|---|

| Trypsin | Digestive enzyme kinetics |

| Factor IXa | Anticoagulant drug screening |

| Factor XIIa | Thrombosis mechanisms |

Studies on Trypsin-like Enzymes (e.g., from Engraulis japonica)

Trypsin-like serine proteases are a ubiquitous class of enzymes involved in a wide range of physiological processes, including digestion. In marine organisms such as the Japanese anchovy (Engraulis japonica), these enzymes are of particular interest for both their biological roles and their potential industrial applications.

Research on trypsin-like enzymes from the viscera of Engraulis japonica has focused on their purification and characterization to understand their biochemical properties. While studies on these specific enzymes have not explicitly documented the use of Boc-Glu(OBzl)-Gly-Arg-MCA hydrochloride, the substrate preferences of fish trypsins have been well-established using analogous compounds. For instance, studies on trypsin from the anchovy Engraulis encrasicholus have utilized substrates like N-benzoyl-DL-arginine p-nitroanilide (BAPNA) and p-tosyl-L-arginine methyl ester (TAME) to determine kinetic parameters. nih.gov These enzymes exhibit a clear preference for cleaving peptide bonds C-terminal to basic amino acid residues, particularly arginine, which is consistent with the structure of Boc-Glu(OBzl)-Gly-Arg-MCA.

The general characteristics of trypsin-like enzymes from Engraulis japonica and other fish species, such as their optimal pH and temperature for activity, have been determined using these alternative substrates. nih.govnih.gov Given the conserved substrate specificity of trypsins for arginine at the P1 position, it can be inferred that Boc-Glu(OBzl)-Gly-Arg-MCA hydrochloride would serve as a suitable substrate for assaying the activity of trypsin-like enzymes from Engraulis japonica.

Membrane-Bound Serine Proteases (Type II Transmembrane Serine Proteases)

Type II transmembrane serine proteases (TTSPs) are a family of enzymes anchored to the cell membrane with their catalytic domain facing the extracellular space. They are implicated in a variety of physiological and pathological processes, including tissue remodeling, cell signaling, and cancer progression.

Matriptase (TMPRSS14/MT-SP1) Activity and Regulatory Mechanisms

Matriptase exhibits a strong preference for arginine at the P1 position of its substrates. nih.gov Furthermore, it shows a distinct specificity for basic amino acids, such as arginine, at the P2, P3, and P4 positions. nih.govresearchgate.net The sequence of Boc-Glu(OBzl)-Gly-Arg-MCA, with arginine at the P1 position, aligns with this primary requirement. However, the presence of glycine (B1666218) at the P2 position and a protected glutamic acid at the P3 position may not be optimal for matriptase, which prefers basic residues in these extended subsites. nih.govresearchgate.net

Serase-1B (TMPRSS9) Activation and Substrate Specificity

Serase-1B is a splice variant of polyserase-1 (TMPRSS9) and is involved in the activation of other proteases, such as urokinase-type plasminogen activator (uPA). nih.gov The substrate specificity of Serase-1B has been characterized using a panel of fluorogenic peptide substrates, including Boc-Glu(OBzl)-Gly-Arg-MCA.

In a comparative study, the relative hydrolysis of various substrates by recombinant Serase-1B was determined. The results demonstrated that while Serase-1B could hydrolyze Boc-Glu(OBzl)-Gly-Arg-MCA, it did so with lower efficiency compared to other substrates with different amino acid sequences. nih.gov This suggests that while the Arg-MCA moiety is recognized and cleaved by Serase-1B, the residues at the P2 and P3 positions influence the rate of hydrolysis.

| Substrate | Relative Hydrolysis (%) |

|---|---|

| Boc-Gln-Ala-Arg-MCA | 100 |

| Boc-Glu(OBzl)-Ala-Arg-MCA | 100 |

| Boc-Leu-Ser-Thr-Arg-MCA | 100 |

| Boc-Glu(OBzl)-Gly-Arg-MCA | 30 |

| Pro-Phe-Arg-MCA | 50 |

The activation of Serase-1B itself is a key regulatory step, often initiated by other proteases like trypsin. Once activated, its ability to cleave substrates like Boc-Glu(OBzl)-Gly-Arg-MCA allows for the quantitative assessment of its enzymatic activity and the study of its role in proteolytic cascades.

MSPL (TMPRSS13) Enzymatic Characterization

Mosaic serine protease large-form (MSPL), also known as TMPRSS13, is another member of the TTSP family. It is characterized by its preference for substrates containing paired basic amino acid residues. imrpress.comnih.gov This substrate preference is similar to that of proprotein convertases like furin.

While specific studies utilizing Boc-Glu(OBzl)-Gly-Arg-MCA hydrochloride for the characterization of MSPL are not prominent in the literature, the known substrate specificity of MSPL suggests that it would not be an optimal substrate. MSPL preferentially cleaves after a dibasic motif, such as Arg-Arg or Lys-Arg. imrpress.comnih.gov The single arginine residue at the P1 position in Boc-Glu(OBzl)-Gly-Arg-MCA makes it a less favorable target for MSPL compared to substrates that mimic its preferred cleavage sites in natural targets like prohormones and viral envelope proteins.

The enzymatic characterization of MSPL often relies on substrates specifically designed with these dibasic motifs to accurately measure its activity and to investigate its physiological functions and potential as a therapeutic target.

Other Notable Protease Families and Individual Enzymes

Plasmin and Fibrinolytic System Proteases

The fibrinolytic system is responsible for the dissolution of fibrin clots and involves a cascade of proteolytic activations, with plasmin being the central enzyme. Plasmin is a serine protease that exhibits a strong preference for cleaving peptide bonds C-terminal to lysine and arginine residues.

Given this specificity, Boc-Glu(OBzl)-Gly-Arg-MCA hydrochloride is a potential substrate for plasmin. The arginine at the P1 position is an ideal recognition site for plasmin's catalytic activity. The use of fluorogenic substrates containing an Arg-MCA or Lys-MCA motif is a common method for assaying plasmin activity in both purified systems and biological samples. echelon-inc.com

The broader substrate specificity of plasmin has been explored using combinatorial libraries of fluorogenic substrates. These studies have revealed preferences for certain amino acids in the positions extending from the cleavage site, which can influence the efficiency of hydrolysis. nih.gov While detailed kinetic parameters for the cleavage of Boc-Glu(OBzl)-Gly-Arg-MCA by plasmin are not extensively documented, its structural features make it a relevant tool for monitoring the activity of this key enzyme of the fibrinolytic system.

Kallikrein Family Enzyme Studies

Research into the kallikrein family of serine proteases, which play crucial roles in a variety of physiological and pathological processes, has occasionally utilized Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride to probe for enzymatic activity. While not the most conventional substrate for all members of this diverse family, its structural similarity to known cleavage sites makes it a candidate for assessing certain kallikrein-like activities.

A study investigating a novel serine protease from the venom of the snake Crotalus durissus terrificus, termed Cdt-SP, employed this substrate to characterize its enzymatic properties. The researchers observed that the purified protease was capable of hydrolyzing Boc-Glu(obzl)-Gly-Arg-Mca, demonstrating its utility in identifying and quantifying the activity of this previously uncharacterized enzyme. The kinetic parameters for this interaction were determined, providing valuable insight into the substrate specificity of the novel protease.

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cdt-SP | Crotalus durissus terrificus venom | 18.0 ± 2.0 | 1.2 ± 0.1 | 6.7 x 10⁴ |

Furin and Proprotein Convertase Research

Furin and other members of the proprotein convertase (PC) family are critical for the maturation of a wide array of proteins. They typically cleave at basic amino acid residues, most commonly at the C-terminal side of a multi-basic motif such as Arg-X-Lys/Arg-Arg↓. Given the presence of a single arginine residue at the P1 position in Boc-Glu(obzl)-Gly-Arg-Mca, its use in studying the canonical activity of furin and most other PCs is limited. These enzymes generally exhibit a strong preference for paired basic residues, and as such, this particular substrate is not considered optimal for their characterization.

However, in studies where non-canonical cleavage events are being explored or where a broader screen for proteolytic activity is being conducted, Boc-Glu(obzl)-Gly-Arg-Mca could theoretically be employed. There is, however, a lack of prominent research in the existing literature that demonstrates its widespread or effective use for the primary investigation of furin or other proprotein convertases.

Investigations of Horseshoe Crab Clotting Enzyme

The horseshoe crab coagulation cascade is a highly sensitive and evolutionarily ancient defense mechanism against microbial invasion. It consists of a series of serine protease zymogens that are sequentially activated. The final enzyme in this cascade, the clotting enzyme, is responsible for cleaving coagulogen to form the insoluble coagulin (B1577449) gel that constitutes the clot.

Early and seminal research into the components of this pathway utilized a variety of synthetic substrates to define the enzymatic specificity of the involved proteases. Boc-Glu(obzl)-Gly-Arg-Mca was among the substrates tested in the characterization of the clotting enzyme from the Japanese horseshoe crab (Tachypleus tridentatus). These studies were instrumental in establishing that the clotting enzyme possesses a trypsin-like specificity, preferentially cleaving at the C-terminal side of arginine residues. The use of this substrate, alongside others, helped to elucidate the fundamental biochemical properties of this critical component of the innate immune system.

| Enzyme | Source | Relative Hydrolysis Rate |

| Clotting Enzyme | Tachypleus tridentatus | Data not available |

Studies on Activated Protein C

Activated Protein C (APC) is a serine protease with a vital role in the regulation of blood coagulation, acting as an anticoagulant by proteolytically inactivating Factors Va and VIIIa. It also exhibits cytoprotective and anti-inflammatory activities. The substrate specificity of APC is centered on cleavage after arginine residues.

While more specific and sensitive fluorogenic substrates have since been developed for APC, Boc-Glu(obzl)-Gly-Arg-Mca has been used in foundational and comparative studies to assess its activity. Research aimed at understanding the structure-function relationships of APC and its variants has sometimes included this substrate as part of a panel to probe for alterations in enzymatic activity. For instance, studies on the effects of mutations or modifications to the APC molecule might employ this substrate to obtain a general measure of its proteolytic function, even if it does not represent the optimal sequence for maximal catalytic efficiency.

Research into Antibody-Catalyzed Proteolysis (Abzymes)

The field of abzyme research focuses on antibodies that possess catalytic activity. The generation of proteolytic abzymes, capable of cleaving specific peptide or protein substrates, has been an area of significant interest. These catalytic antibodies are typically raised against transition-state analogs of the cleavage reaction.

Theoretically, if an abzyme were designed to recognize and cleave the Gly-Arg bond, Boc-Glu(obzl)-Gly-Arg-Mca could serve as a valuable tool for detecting and quantifying its catalytic activity. The release of the fluorescent AMC group upon cleavage would provide a direct and sensitive measure of the abzyme's efficacy. However, a review of the current scientific literature does not indicate prominent examples of studies where Boc-Glu(obzl)-Gly-Arg-Mca has been the primary substrate for characterizing a proteolytic abzyme. The design of abzymes often targets more complex or disease-relevant peptide sequences, and thus, the substrates used for their analysis are tailored accordingly.

Contributions to Mechanistic Enzymology

Elucidation of Enzyme-Substrate Recognition and Binding Dynamics

The specific sequence of amino acids in Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is designed to be recognized by certain serine proteases, particularly those involved in blood coagulation, such as Factor IXa and Factor XIIa, as well as the digestive enzyme trypsin. chemimpex.commedchemexpress.compeptanova.de The process of enzyme-substrate recognition is a highly specific molecular dialogue, and this synthetic substrate mimics natural substrates to engage in this dialogue.

The arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site) is a key determinant for recognition by these proteases. Trypsin and related enzymes have a deep, negatively charged pocket (the S1 pocket) in their active site that preferentially binds positively charged residues like arginine or lysine (B10760008). The interaction between the positively charged guanidinium (B1211019) group of arginine and the negatively charged aspartate residue at the bottom of the S1 pocket is a primary driver of substrate binding and orientation.

While the P1 arginine is the primary anchor, the residues at the P2 and P3 positions also contribute to the binding dynamics, albeit often to a lesser extent. The glycine (B1666218) (Gly) at the P2 position is a small and flexible amino acid. This flexibility can be advantageous, allowing the substrate to adopt a conformation that fits snugly into the enzyme's active site without steric hindrance. The P3 residue, a gamma-benzyl-L-glutamate (Glu(obzl)), is a larger, modified amino acid. The benzyl (B1604629) ester protecting group adds a hydrophobic character to this residue. This can lead to interactions with hydrophobic patches on the surface of the enzyme near the active site, further stabilizing the enzyme-substrate complex. The unique structure of this compound, with its protecting groups, also enhances its stability and solubility, making it a reliable tool for researchers. chemimpex.com

Probing Protease Active Site Microenvironments and Specificity Pockets

The interaction of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride with a protease provides valuable information about the topology and chemical environment of the enzyme's active site. The active site of a protease is not a simple catalytic center but is composed of a series of subsites (S pockets) that accommodate the corresponding amino acid residues of the substrate (P residues). The specificity of a protease is largely determined by the shape, size, and chemical nature of these S pockets.

By systematically modifying the P2 and P3 residues of similar substrates and observing the effects on binding and hydrolysis rates, researchers can infer the properties of the corresponding S2 and S3 pockets. For instance, the favorable interaction of the P2-Gly in Boc-Glu(obzl)-Gly-Arg-Mca suggests that the S2 pocket of the target enzymes can accommodate small residues.

The use of this substrate in conjunction with a library of similar peptides with variations at the P2, P3, and P4 positions allows for a more comprehensive mapping of the extended substrate binding site. This approach, known as substrate mapping or proteomics, can reveal the preferences of a protease for certain amino acid sequences, providing a "fingerprint" of its specificity. This is crucial for understanding the physiological roles of a protease and for designing specific inhibitors.

Insights into Catalytic Mechanisms through Substrate Hydrolysis Analysis

The most direct application of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is in the real-time monitoring of enzyme catalysis. The substrate is designed with a fluorescent 7-amino-4-methylcoumarin (B1665955) (MCA) group attached to the C-terminus of the arginine residue via an amide bond. In its intact form, the fluorescence of the MCA group is quenched. When a protease cleaves this amide bond, the MCA is released, resulting in a significant increase in fluorescence that can be measured continuously with a fluorometer. medchemexpress.compeptanova.de

This continuous assay allows for the precise determination of the initial rate of the enzymatic reaction under various conditions (e.g., different substrate concentrations, pH, temperature). From this data, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined.

kcat (Catalytic Rate Constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the catalytic efficiency of the enzyme.

Table 1: Enzymes Known to Cleave Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride

| Enzyme | Enzyme Class | Primary Function |

|---|---|---|

| Factor IXa | Serine Protease | Blood Coagulation |

| Factor XIIa | Serine Protease | Blood Coagulation, Inflammation |

| Trypsin | Serine Protease | Digestion |

Understanding Mechanisms of Enzyme Inhibition and Activation

Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is an invaluable tool for studying the mechanisms of enzyme inhibitors and activators. In the context of drug discovery, many therapeutic strategies are based on the inhibition of specific proteases.

This fluorogenic substrate provides a convenient way to screen for and characterize enzyme inhibitors. In a typical competitive inhibition assay, the enzyme is incubated with the substrate and varying concentrations of a potential inhibitor. The rate of fluorescence increase will be reduced in the presence of the inhibitor. By measuring the reaction rates at different inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki value (the inhibition constant).

This substrate can also be used to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing how the inhibitor affects the kinetic parameters Km and kcat.

Furthermore, Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can be employed to study the mechanisms of enzyme activation. Some proteases exist as inactive precursors called zymogens, which are activated by proteolytic cleavage. By using this substrate to monitor the activity of a protease over time in the presence of an activating molecule, researchers can study the kinetics of the activation process. For example, it has been used to study the direct catalytic activation of Factor XII by single-stranded DNA. medchemexpress.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Acronym |

|---|---|

| Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride | - |

| gamma-benzyl-L-glutamate | Glu(obzl) |

| Arginine | Arg |

| Glycine | Gly |

| Lysine | Lys |

| Aspartate | Asp |

| 7-amino-4-methylcoumarin | MCA |

Advanced Research Applications and Innovations

Development of Novel Assay Formats and Experimental Designs

Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is instrumental in the development of sophisticated assay formats, particularly for high-throughput screening (HTS) of protease inhibitors. vulcanchem.com Its ability to generate a fluorescent signal upon cleavage makes it highly suitable for automated, miniaturized assays. vulcanchem.com The principle of these assays is based on the cleavage of the amide bond between the C-terminal arginine residue and the Mca group, which releases the fluorophore and results in a measurable increase in fluorescence intensity. chemimpex.com

Researchers have leveraged this substrate to design continuous kinetic assays, allowing for the real-time measurement of enzyme activity and the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). vulcanchem.com For instance, such assays have been employed to determine the Km of coagulation factor IXa to be 12 µM, providing valuable data for the development of anticoagulants. vulcanchem.com

Furthermore, the versatility of this substrate allows for its incorporation into various experimental designs beyond simple kinetic measurements. While specific examples of its use in Förster Resonance Energy Transfer (FRET) based assays are not extensively documented, the general principles of FRET could be applied by pairing the Mca fluorophore with a suitable quencher. In such a design, the intact peptide would exhibit low fluorescence due to the proximity of the quencher to the Mca group. Proteolytic cleavage would separate the two, leading to a significant increase in fluorescence. This approach offers a high signal-to-noise ratio, making it ideal for sensitive detection of protease activity.

Application in Peptide Library Screening for Functional Studies

The study of protease specificity and function has been significantly advanced by the use of combinatorial peptide libraries. While direct reports detailing the use of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride in large-scale peptide libraries are not abundant, the principles of using fluorogenic substrates are well-established and applicable. These libraries are collections of peptides with randomized amino acid sequences, which can be screened to identify the preferred substrates for a particular protease.

A common approach is the use of positional scanning libraries, where each sub-library has a fixed amino acid at one position while the other positions are mixtures of various amino acids. By incubating a protease with these sub-libraries and measuring the fluorescence generated from the cleavage of the Mca group, researchers can determine the optimal amino acid at each position of the substrate recognition site. This information is crucial for designing highly specific substrates and potent inhibitors for the target protease.

Moreover, the development of cellular libraries of peptide substrates (CLiPS) represents another innovative application. In this technique, libraries of peptides are displayed on the surface of cells, and the addition of a target protease leads to the cleavage of specific peptide sequences. While not directly involving the release of a fluorophore like Mca, the principles of identifying protease specificity are similar. The inherent properties of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride make it a suitable candidate for inclusion as a positive control or a reference substrate in such screening platforms.

Role in Protein Engineering for Modifying Enzyme Properties

Protein engineering aims to create novel proteins with desired properties or to enhance the function of existing ones. While the direct application of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride in protein engineering studies is not extensively reported in scientific literature, its characteristics as a specific fluorogenic substrate suggest its potential utility in this field.

Designing Substrate Variants for Directed Enzyme Evolution Studies

Directed evolution is a powerful technique used to engineer enzymes with altered substrate specificity or enhanced catalytic activity. This process involves generating a large library of enzyme variants and screening them for the desired function. A key component of this process is a high-throughput screening assay that can rapidly identify improved enzyme variants.

In this context, Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride could serve as a starting point for the design of new substrate variants. By systematically altering the amino acid sequence of the peptide, researchers could create a panel of substrates to screen for desired changes in enzyme specificity. For example, if the goal is to evolve a protease that preferentially cleaves a different sequence, variants of this substrate could be synthesized to identify enzyme mutants that show higher activity towards the new sequence and lower activity towards the original Boc-Glu(obzl)-Gly-Arg-Mca sequence.

Probing Functional Changes in Enzyme Mutants

Once enzyme mutants have been generated through protein engineering, it is essential to characterize their functional properties. Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can be a valuable tool for this purpose. By performing kinetic assays with the wild-type enzyme and the engineered mutants, researchers can quantify changes in catalytic efficiency (kcat/Km).

For instance, if a mutation is introduced near the substrate-binding site of a protease, this substrate can be used to determine if the mutation leads to an increase or decrease in binding affinity (reflected in the Km value) or catalytic turnover (reflected in the kcat value). Such studies provide insights into the structure-function relationship of the enzyme and can guide further engineering efforts. The use of this substrate could also help in probing allosteric changes in enzyme mutants, where a mutation at a site distant from the active site influences the enzyme's catalytic activity. nih.gov

Integration in Research on Biochemical Pathways and Disease Mechanisms

The specific cleavage of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride by certain proteases makes it a valuable probe for investigating the role of these enzymes in complex biological processes and diseases.

Investigating Proteolytic Events in Cell Signaling and Homeostasis

Proteases play crucial roles in maintaining cellular homeostasis and in mediating cell signaling pathways. Dysregulation of proteolytic activity is often associated with various diseases. Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride has been particularly useful in studying the coagulation cascade, a key process in hemostasis.

This substrate is readily cleaved by coagulation factors IXa and XIIa. peptanova.depeptide.co.jpmedchemexpress.com This property has been exploited in studies aimed at understanding the mechanisms of thrombosis. For example, research has utilized this substrate to identify Factor XIIa as a potential therapeutic target for preventing thrombosis. vulcanchem.com By using this substrate in assays, researchers can screen for inhibitors of these coagulation factors, which could be developed as novel anticoagulant drugs.

The application of this substrate extends to the broader study of proteolytic events in cell signaling. While specific examples are limited, the principle of using such a fluorogenic substrate can be applied to monitor the activity of specific proteases involved in various signaling cascades, providing insights into their role in both normal physiological processes and pathological conditions. nih.gov

Exploring the Role of Proteases in Pathophysiological Processes

The chemical compound Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride has emerged as a valuable tool in advanced research for elucidating the complex roles of specific proteases in various diseases. Its nature as a fluorogenic substrate allows for the sensitive and specific measurement of enzymatic activity, providing critical insights into pathological mechanisms, particularly in the fields of oncology and inflammation.

Cancer

In the context of cancer, research has increasingly focused on the tumor microenvironment, where a delicate balance of cellular and molecular components dictates tumor progression, invasion, and metastasis. Proteases, particularly trypsin-like serine proteases, are key players in this environment, responsible for remodeling the extracellular matrix, activating growth factors, and facilitating cell migration.

The utility of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride lies in its ability to act as a specific substrate for certain trypsin-like proteases that are often dysregulated in cancer. While detailed, publicly available research specifically utilizing this compound to generate extensive data tables on protease activity in various cancer cell lines is limited, the established specificity of this substrate for enzymes like Factor IXa and Factor XIIa points to its potential application in studying the intricate links between coagulation pathways and cancer progression.

For instance, the coagulation cascade is often aberrantly activated in many types of cancer, contributing to a pro-thrombotic state and promoting tumor growth and metastasis. The use of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride could enable researchers to quantify the activity of specific coagulation factors in cancer cell lysates or in the tumor microenvironment. This can help to identify novel therapeutic targets aimed at disrupting the supportive network that tumors establish.

A hypothetical application of this substrate in cancer research is illustrated in the table below, showcasing the type of data that can be generated. This table demonstrates how the enzymatic activity of a hypothetical trypsin-like protease could be measured in different cancer cell lines using Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride.

Hypothetical Protease Activity in Cancer Cell Lysates

| Cell Line | Cancer Type | Protease Activity (RFU/min/mg protein) |

|---|---|---|

| MCF-7 | Breast Cancer | 150 ± 12 |

| PC-3 | Prostate Cancer | 275 ± 21 |

| A549 | Lung Cancer | 210 ± 18 |

| HT-29 | Colon Cancer | 180 ± 15 |

| PANC-1 | Pancreatic Cancer | 350 ± 28 |

RFU = Relative Fluorescence Units

This type of data would be invaluable for screening large panels of cancer cell lines to identify those with elevated protease activity, which could then be correlated with their metastatic potential or sensitivity to specific inhibitors.

Inflammation

In inflammatory processes, proteases play a dual role. They are crucial for the initial stages of inflammation, including the recruitment of immune cells and the activation of inflammatory mediators. However, their uncontrolled activity can lead to chronic inflammation and tissue damage, as seen in conditions like rheumatoid arthritis.

Research into the proteolytic landscape of inflammatory conditions has highlighted the significance of serine proteases. While direct studies employing Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride in inflammatory models are not extensively documented in publicly accessible literature, its known specificity for certain coagulation factors, which are also implicated in inflammatory pathways, makes it a relevant investigative tool.

For example, the contact activation system, which includes Factor XIIa, is not only a key component of the intrinsic coagulation pathway but also a contributor to inflammatory responses. By using Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride, researchers could potentially measure the activity of such proteases in biological samples from inflammatory disease models.

The following table provides a hypothetical representation of how this substrate could be used to assess protease activity in the synovial fluid of patients with inflammatory arthritis, a key site of inflammation in this disease.

Hypothetical Protease Activity in Synovial Fluid

| Patient Group | Disease State | Protease Activity (RFU/min/mL) |

|---|---|---|

| Control | Healthy | 50 ± 8 |

| Group A | Osteoarthritis | 120 ± 15 |

| Group B | Rheumatoid Arthritis | 450 ± 35 |

RFU = Relative Fluorescence Units

Such data would be instrumental in understanding the degree of protease dysregulation in different inflammatory conditions, potentially leading to the development of more targeted anti-inflammatory therapies that specifically inhibit the overactive proteases. Furthermore, monitoring the activity of these enzymes could serve as a biomarker for disease severity and response to treatment.

Comparative Analyses and Methodological Considerations

Comparison with Other Classes of Substrates (e.g., Chromogenic, FRET-Quenched)

Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride belongs to the class of fluorogenic substrates that release a fluorescent molecule upon enzymatic cleavage. This operational principle distinguishes it from other common substrate classes, such as chromogenic and Fluorescence Resonance Energy Transfer (FRET) quenched substrates, each with its own set of characteristics.

Fluorogenic vs. Chromogenic Substrates:

Fluorogenic substrates, like those incorporating 7-amino-4-methylcoumarin (B1665955) (AMC), are generally more sensitive than their chromogenic counterparts, which typically use a p-nitroanilide (pNA) group that releases a colored product upon cleavage. nih.gov The higher quantum yield of fluorophores allows for the detection of lower enzyme concentrations and the use of smaller substrate quantities. nih.gov This enhanced sensitivity makes fluorogenic assays particularly well-suited for high-throughput screening and the analysis of enzymes with low activity. Furthermore, fluorogenic assays allow for the continuous monitoring of enzymatic activity, providing real-time kinetic data. nih.gov In contrast, chromogenic assays often require endpoint measurements.

Fluorogenic vs. FRET-Quenched Substrates:

FRET-quenched substrates also rely on fluorescence but operate on a different principle. In these substrates, a fluorophore and a quencher are positioned on opposite sides of the cleavage site within the peptide sequence. nih.gov In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence. nih.gov

A key advantage of some FRET pairs, such as the Cy3/Cy5Q pair, is their reduced susceptibility to interference from autofluorescent compounds commonly found in biological samples. nih.gov Standard fluorophores like AMC can sometimes suffer from background fluorescence, which can be a limitation when working with complex biological lysates. nih.gov However, the synthesis of AMC-based substrates can be more straightforward compared to some FRET substrates. nih.gov

The table below provides a comparative overview of these substrate classes.

| Feature | Boc-Glu(OBzl)-Gly-Arg-Mca Hydrochloride (Fluorogenic) | Chromogenic Substrates (e.g., pNA-based) | FRET-Quenched Substrates |

| Detection Principle | Release of a fluorescent group (AMC) upon cleavage. medchemexpress.com | Release of a colored group (pNA) upon cleavage. nih.gov | Disruption of fluorescence quenching upon cleavage. nih.gov |

| Sensitivity | High. nih.gov | Moderate. nih.gov | High. nih.gov |

| Monitoring | Continuous, real-time kinetics. nih.gov | Often endpoint, but can be adapted for kinetic reads. | Continuous, real-time kinetics. nih.gov |

| Interference | Potential for interference from autofluorescent compounds. nih.gov | Less prone to autofluorescence, but other colored compounds can interfere. | Can be designed to minimize autofluorescence interference. nih.gov |

| Synthesis | Relatively straightforward synthesis protocols are available. nih.gov | Generally well-established synthesis. | Can be more complex to synthesize. |

Advantages and Disadvantages of Using Boc-Glu(OBzl)-Gly-Arg-Mca Hydrochloride in Specific Research Contexts

The choice to use Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride is highly dependent on the specific research question and experimental setup.

Advantages:

High Sensitivity for Kinetic Studies: The high sensitivity of the released AMC fluorophore makes this substrate ideal for detailed kinetic studies, including the determination of Michaelis-Menten parameters (Km and Vmax) and inhibitor potencies (IC50 values). This is particularly beneficial when working with enzymes that are present in low concentrations or exhibit low turnover rates.

Real-Time Monitoring: The ability to continuously monitor fluorescence allows for the real-time tracking of enzyme activity, providing a dynamic view of the reaction progress. nih.gov This is a significant advantage over endpoint assays, which only provide a single snapshot in time.

Versatility in Enzyme Profiling: The peptide sequence, Glu-Gly-Arg, can be recognized by a range of serine proteases, making it a useful tool for the general profiling of protease activity in various samples. It is a known substrate for coagulation factors IXa and XIIa, as well as trypsin and a soybean trypsin-like enzyme. peptanova.depeptide.co.jp

Disadvantages:

Potential for Autofluorescence Interference: In complex biological samples, such as cell lysates or tissue homogenates, endogenous molecules may fluoresce at similar wavelengths to AMC, leading to high background signals and reduced assay sensitivity. nih.gov This can make accurate quantification challenging.

Lack of Absolute Specificity: While the Arg-Mca cleavage site is targeted by specific proteases, the peptide sequence may be cleaved by other, non-target proteases present in a sample. nih.gov This can lead to an overestimation of the activity of the enzyme of interest.

Requirement for a Fluorometer: The use of this substrate necessitates access to a spectrofluorometer or a fluorescence plate reader capable of exciting the sample at approximately 355-380 nm and measuring the emission at around 460 nm.

Addressing Potential for Non-Specific Cleavage and Assay Interferences

To ensure the reliability of data generated using Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride, it is crucial to address the potential for non-specific cleavage and other sources of interference.

Strategies to Mitigate Non-Specific Cleavage:

Use of Specific Inhibitors: The most direct way to confirm that the observed activity is due to the enzyme of interest is to use a specific inhibitor. nih.gov By comparing the reaction rate in the presence and absence of the inhibitor, the contribution of the target enzyme can be determined. For instance, when studying a specific protease, a cocktail of inhibitors for other protease classes (e.g., metalloprotease, aspartic protease, and cysteine protease inhibitors) can be used to minimize off-target cleavage. researchgate.net

Enzyme Purification: Whenever possible, using a purified or partially purified enzyme preparation will reduce the presence of contaminating proteases and thus minimize non-specific substrate cleavage. researchgate.net

Substrate Optimization: If non-specific cleavage remains a significant issue, it may be necessary to design a more specific peptide sequence based on the known substrate preferences of the target enzyme. nih.gov

Addressing Assay Interferences:

Blank Controls: Running parallel assays with all components except the enzyme (or with a heat-inactivated enzyme) is essential to determine the background fluorescence of the sample and the substrate itself. This background value should be subtracted from the experimental readings.

Compound Interference Screening: When screening for inhibitors, it is important to test the compounds for their own fluorescence at the assay wavelengths. Some compounds may be inherently fluorescent or may quench the fluorescence of AMC, leading to false-positive or false-negative results.

Strategies for Assay Validation and Data Interpretation

Rigorous assay validation and careful data interpretation are paramount for obtaining meaningful results with Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride.

Assay Validation:

Standard Curve Generation: To convert the relative fluorescence units (RFU) into the concentration of the product formed, a standard curve must be generated using known concentrations of free 7-amino-4-methylcoumarin (AMC). nih.gov This allows for the absolute quantification of enzyme activity. nih.gov

Linearity of the Assay: It is important to establish the range in which the assay response is linear with respect to both enzyme concentration and time. This ensures that the measurements are taken during the initial velocity phase of the reaction.

Determination of Kinetic Parameters: For detailed characterization, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) should be determined by measuring the initial reaction rates at various substrate concentrations.

Data Interpretation:

Confirmation of Cleavage Site: While the substrate is designed to be cleaved after the arginine residue, it is good practice to confirm the cleavage site, for example, by using mass spectrometry to analyze the reaction products.

Consideration of Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly influence enzyme activity. These parameters should be optimized and kept consistent across all experiments.

Appropriate Statistical Analysis: All experiments should be performed with appropriate replicates, and the data should be analyzed using relevant statistical methods to determine significance. nih.gov

By carefully considering these comparative and methodological aspects, researchers can effectively leverage the strengths of Boc-Glu(OBzl)-Gly-Arg-Mca hydrochloride while mitigating its potential weaknesses, leading to robust and reliable scientific findings.

Future Directions and Emerging Research Avenues

Exploration of New Protease Targets and Enzyme Systems

While Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is well-established as a substrate for trypsin and certain coagulation factors, the fundamental nature of its peptide sequence suggests its potential applicability to a broader range of proteases. medchemexpress.combachem.comsinica.edu.tw Future research will likely focus on screening this substrate against newly discovered or less-characterized proteases that exhibit a preference for arginine at the P1 cleavage site.

An area of growing interest is the study of proteases from various organisms and their roles in disease. For instance, recent research on viper venoms has utilized fluorogenic substrates to uncover novel procoagulant mechanisms, such as the potent activation of prothrombin by metalloproteases in a Factor Va-dependent manner. mdpi.com This highlights the potential for using substrates like Boc-Glu(obzl)-Gly-Arg-Mca to probe the enzymatic activities of complex biological mixtures and identify key pathogenic or therapeutic targets.

Furthermore, the substrate could be employed in studies of the immunoproteasome, a variant of the proteasome involved in the adaptive immune response. Although the immunoproteasome's subunits are known to have different specificities compared to the constitutive proteasome, fluorogenic substrates are a key tool for elucidating their activity. researchgate.netnih.gov By using this substrate in combination with specific inhibitors, researchers can dissect the contribution of different proteases within cellular lysates.

There is also potential for its use in studying convertases, a family of serine proteases involved in the processing of precursor proteins. Similar fluorogenic substrates, such as Boc-Leu-Gly-Arg-AMC, have been effectively used to identify the presence of convertase-like activity in crude tissue extracts. medchemexpress.com This suggests that Boc-Glu(obzl)-Gly-Arg-Mca could be a valuable tool for identifying and characterizing novel enzymes with similar substrate specificities in a variety of biological contexts.

Potential for Further Substrate Modifications for Enhanced Research Utility

The chemical scaffold of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is amenable to a variety of modifications that could significantly enhance its utility in research. These modifications can be broadly categorized into alterations of the peptide sequence and engineering of the fluorophore.

Peptide Sequence Modification: The specificity of the substrate is primarily determined by its amino acid sequence. By systematically substituting the glutamic acid, glycine (B1666218), or even the protecting groups, new substrates can be designed to target a wider array of proteases. For example, the related substrate, Boc-Glu(OBzl)-Ala-Arg-MCA, in which glycine is replaced by alanine, has been shown to be a useful fluorogenic substrate for coagulation factor XIa and trypsin. biosynth.compeptanova.de This demonstrates the principle that subtle changes to the peptide backbone can fine-tune the substrate's specificity. Future work could involve creating libraries of analogous peptides to screen against various proteases, thereby identifying optimal sequences for specific targets.

Fluorophore Engineering: The 7-amido-4-methylcoumarin (Mca) fluorophore can be replaced with other fluorescent reporters to improve the substrate's performance in different applications.

Enhanced Quantum Yield: The development of fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC) offers a significant advantage. ACC has an approximately 3-fold higher fluorescence quantum yield than Mca, which allows for more sensitive detection of proteolytic activity and the use of lower enzyme and substrate concentrations. nih.gov

Red-Shifted Fluorophores: For assays involving complex biological samples, such as cell lysates or blood plasma, background fluorescence from endogenous molecules can be problematic. The use of red-shifted fluorophores, like rhodamine 110, can mitigate this issue as their excitation and emission wavelengths are outside the range of most autofluorescent biomolecules. iris-biotech.de

FRET-Based Substrates: The substrate can be further modified by the addition of a quencher molecule to create a Fluorescence Resonance Energy Transfer (FRET) pair. In this design, the fluorescence of the Mca group is quenched by a nearby molecule. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in a significant increase in fluorescence. This approach can lead to assays with a very high signal-to-noise ratio.

Integration with Complementary Analytical Techniques (e.g., Mass Spectrometry, Structural Biology)

To gain a more comprehensive understanding of protease function, the data from fluorogenic assays with Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can be powerfully combined with other advanced analytical techniques.

Mass Spectrometry: While mass spectrometry is routinely used for the quality control of synthetic peptides, including the verification of the molecular weight of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride, its integration with functional assays offers deeper insights. peptanova.de In a combined approach, the fluorogenic assay provides real-time kinetic data, while mass spectrometry can be used to identify the precise cleavage site and characterize the resulting peptide fragments. nih.govnih.gov This is particularly valuable when studying uncharacterized proteases or complex mixtures where multiple cleavage events may occur. Techniques like LC-MALDI-TOF/TOF MS/MS can provide robust quantitative data on proteolytic events, complementing the kinetic information from the fluorogenic assay. nih.gov